molecular formula C10H9BrN2O2 B14295047 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid CAS No. 113367-41-2

4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid

Cat. No.: B14295047
CAS No.: 113367-41-2
M. Wt: 269.09 g/mol
InChI Key: PAZKJSAIANWWMI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is an organic compound that features a bromophenyl group attached to a hydrazinylidene butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid involves its interaction with molecular targets and pathways. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the hydrazinylidene moiety can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is unique due to its combination of a bromophenyl group with a hydrazinylidene butenoic acid structure. This unique combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

113367-41-2

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

4-(4-bromophenyl)-4-hydrazinylidenebut-2-enoic acid

InChI

InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)9(13-12)5-6-10(14)15/h1-6H,12H2,(H,14,15)

InChI Key

PAZKJSAIANWWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NN)C=CC(=O)O)Br

Origin of Product

United States

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